[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid
Overview
Description
[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid: is a heterocyclic compound with the molecular formula C6H6BN3O2 It is characterized by a triazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid typically involves the cyclization of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction. This reaction can be facilitated by the presence of copper acetate as a catalyst . Additionally, microwave-mediated, catalyst-free methods have also been developed to synthesize this compound efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Substitution: Substitution reactions involving the boronic acid group can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced triazolylbutadiene, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart unique properties such as enhanced stability and reactivity.
Biology and Medicine:
Drug Development: [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid derivatives have shown potential as inhibitors of specific enzymes, making them candidates for drug development.
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and other biochemical processes.
Industry:
Agriculture: The compound and its derivatives can be used in the development of agrochemicals for pest control and crop protection.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound may also interact with cellular pathways, modulating various biological processes.
Comparison with Similar Compounds
- [1,2,3]Triazolo[1,5-A]pyridine
- [1,2,4]Triazolo[1,5-A]pyrimidine
- [1,2,4]Triazolo[1,5-A]pyrazine
Uniqueness: Compared to similar compounds, [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid is unique due to the presence of the boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications such as catalysis and drug development, where specific interactions with molecular targets are crucial.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-6-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-6-8-4-9-10(6)3-5/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVGNPCIAUFRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C(=NC=N2)C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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